(R)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2,2-trifluoroacetaldehyde, followed by reductive amination. The reaction conditions often include the use of a suitable solvent such as tetrahydrofuran and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of an amine.
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoropropane: Similar structure but with a propane group instead of an amine.
Uniqueness
®-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
GXHOUDQDIGNXFM-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C(F)(F)F)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)N)C |
Origin of Product |
United States |
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